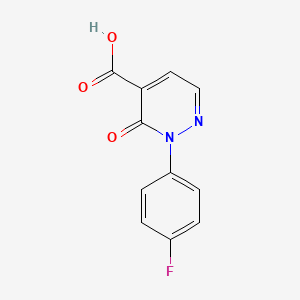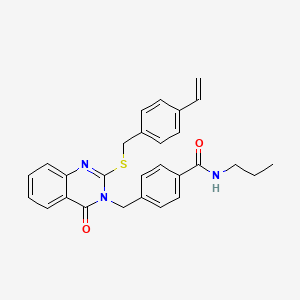
4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a chemical compound that belongs to the family of quinazoline derivatives. It has been extensively studied for its potential therapeutic applications in the field of cancer research. The compound has shown promising results in preclinical studies, and its synthesis method has been optimized to produce high yields.
Wirkmechanismus
The mechanism of action of 4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves the inhibition of the activity of a protein called Aurora kinase A. This protein is involved in the regulation of cell division and is overexpressed in many types of cancer. By inhibiting the activity of Aurora kinase A, the compound prevents the division of cancer cells and induces apoptosis.
Biochemical and physiological effects:
The compound has been shown to exhibit low toxicity in animal models, indicating its potential for use as a chemotherapeutic agent. It has also been shown to exhibit good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide in lab experiments is its specificity for Aurora kinase A. This makes it a useful tool for studying the role of this protein in cancer cell division. However, one limitation of using the compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide. One area of interest is the development of more potent analogs of the compound with improved pharmacokinetic properties. Another area of research is the investigation of the compound's potential for use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anticancer activity and to identify potential biomarkers for patient selection.
Synthesemethoden
The synthesis of 4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves the reaction of 2-(4-vinylbenzylthio)-4(3H)-quinazolinone with N-propyl-4-(4-formylphenyl)benzamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by adjusting the reaction parameters.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to exhibit anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to inhibit the growth of cancer cells in animal models.
Eigenschaften
IUPAC Name |
4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-3-17-29-26(32)23-15-13-21(14-16-23)18-31-27(33)24-7-5-6-8-25(24)30-28(31)34-19-22-11-9-20(4-2)10-12-22/h4-16H,2-3,17-19H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVJNSCUVEUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2873948.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2873949.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide](/img/structure/B2873950.png)
![1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2873951.png)
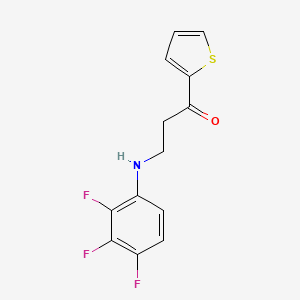

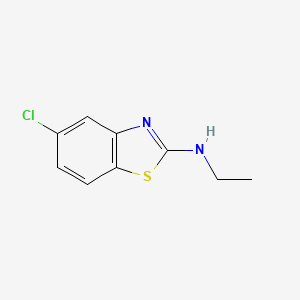

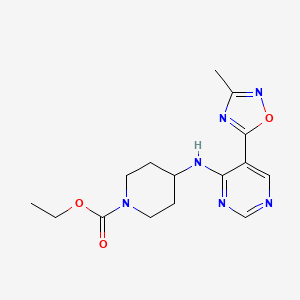
![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)
